Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone is a synthetic compound with the molecular formula C16H22O and a molecular weight of 230.34 g/mol. This compound has garnered attention in the scientific community due to its potential biological and industrial applications.
Preparation Methods
The synthesis of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3,5-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ketone. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone can be compared with similar compounds such as:
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl alcohol: This compound has a similar structure but with an alcohol group instead of a ketone group.
Cyclopentyl 2-(3,5-dimethylphenyl)ethyl acetate: This compound has an acetate group, making it more reactive in certain chemical reactions
Properties
IUPAC Name |
1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNSFWKEDLVHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644926 |
Source
|
Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-31-2 |
Source
|
Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.